Bicyclo[2.2.1]heptan-2-ylmethanethiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylmethanethiol typically involves the thiolation of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylmethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently reduced to the thiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylmethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylmethanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative with distinct chemical properties.
Uniqueness
Bicyclo[2.2.1]heptan-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its alcohol, hydrocarbon, and ketone counterparts. The thiol group allows for specific interactions in chemical and biological systems, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDNDQDBTCXRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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